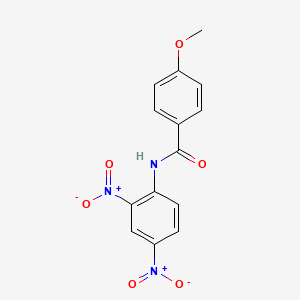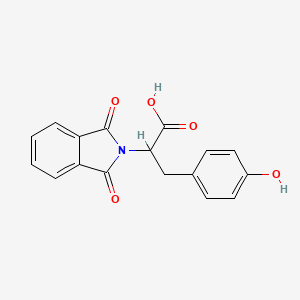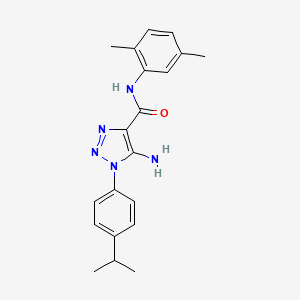![molecular formula C17H18N6O6S B4989511 3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea](/img/structure/B4989511.png)
3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, which is often used in fluorescent probes due to its strong fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea typically involves multiple steps, including nitration, sulfonation, and urea formation. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzoxadiazole ring.
Sulfonation: Addition of the sulfonyl group to the benzene ring.
Urea Formation: Reaction of the sulfonylated benzene with butyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a marker for certain biological activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea involves its interaction with specific molecular targets. The benzoxadiazole moiety allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
16-NBD-160 Coenzyme A: A fluorescent analog used to label palmitoylation sites on proteins.
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine used in lipid studies.
Uniqueness
3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea is unique due to its specific structural features that combine a benzoxadiazole moiety with a sulfonylurea group, providing distinct fluorescent properties and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-butyl-3-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c1-2-3-10-18-17(24)22-30(27,28)12-6-4-11(5-7-12)19-13-8-9-14(23(25)26)16-15(13)20-29-21-16/h4-9,19H,2-3,10H2,1H3,(H2,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIGEBIQNZUPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)

![(2-FLUOROPHENYL)[4-(8-NITRO-5-QUINOLYL)PIPERAZINO]METHANONE](/img/structure/B4989450.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)



![N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
![5-[(3,4-Diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4989524.png)
![Methyl 4-[[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate](/img/structure/B4989529.png)

